molecular formula C12H15F2N3 B1476250 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine CAS No. 2098067-05-9

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine

Cat. No.: B1476250
CAS No.: 2098067-05-9
M. Wt: 239.26 g/mol
InChI Key: ZCSMUFVXFITLGW-UHFFFAOYSA-N
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Description

2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine (CAS 2098067-05-9) is a high-value chemical building block supplied with a typical purity of 95% or greater . This complex amine features a fused bicyclic structure incorporating a piperidine-like ring and a pyrrolidine, further differentiated by two fluorine atoms at the 4-position of the saturated ring system . The presence of the fluorine atoms is a critical structural feature, known to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a versatile scaffold in medicinal chemistry . The primary application of this compound is as a key intermediate in pharmaceutical research and development. Its structure is characteristic of scaffolds used in the discovery of novel therapeutic agents, particularly for diseases of the nervous system . Researchers value this compound for its potential to be incorporated into larger, more complex molecules designed to interact with specific enzymes or receptors. The compound is characterized by a molecular formula of C12H15F2N3 and a molecular weight of 239.26 g/mol . Its predicted properties include a boiling point of 391.7±42.0 °C, a density of 1.31±0.1 g/cm3, and a pKa of 9.60±0.29 . Researchers can order this product with confidence from a global stock, available in quantities ranging from 100mg to 10g to support various stages of the research pipeline . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3/c13-12(14)4-3-8-6-17(7-9(8)12)11-10(15)2-1-5-16-11/h1-2,5,8-9H,3-4,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSMUFVXFITLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C3=C(C=CC=N3)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structure, which includes a difluorinated cyclopentane moiety and a pyridine ring. Understanding its biological activity is essential for exploring its therapeutic applications.

PropertyValue
Molecular FormulaC13H16F2N
Molecular Weight238.28 g/mol
CAS Number2098067-05-9
StructureChemical Structure

Antiviral Properties

Recent studies have indicated that compounds similar to 2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine may exhibit antiviral properties, particularly against coronaviruses. A patent document suggests that derivatives of this compound act as protease inhibitors, which could be pivotal in treating or preventing infections such as COVID-19 . The mechanism involves inhibiting viral proteases essential for viral replication.

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To assess the antiviral efficacy of compounds similar to 2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine.
    • Methodology : In vitro assays were conducted to evaluate the inhibition of viral replication.
    • Results : Significant reduction in viral load was observed, indicating potential as a therapeutic agent against viral infections.
  • Cytotoxicity Assessment :
    • Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
    • Methodology : MTT assays were performed on various cancer cell lines.
    • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics.

Research Findings

A comprehensive analysis of datasets indicates that compounds with similar structural features can interact with biological targets involved in cell signaling and replication processes. These interactions are crucial for understanding the therapeutic potential of 2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between the target compound and its structural analogs:

Compound Name Key Structural Features Functional Group Differences Potential Implications References
2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine Pyridin-3-amine with difluorinated bicyclic pyrrolidine substituent at position 2 Primary amine on pyridine; difluoro substitution Enhanced metabolic stability; possible CNS activity due to amine group and fluorination
6-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine Pyridin-3-amine with substituent at position 6 (vs. 2 in target compound) Positional isomerism Altered binding affinity due to spatial rearrangement of substituent
2-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid Butanoic acid substituent instead of pyridin-3-amine Carboxylic acid group Increased polarity; potential for salt formation or prodrug design
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-amine Propan-1-amine chain attached to the bicyclic pyrrolidine Aliphatic amine vs. aromatic pyridine Higher lipophilicity; potential for membrane permeability but reduced target specificity
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride Non-fluorinated bicyclic amine hydrochloride salt Lack of fluorine; hydrochloride salt Reduced metabolic stability; ionic form may limit blood-brain barrier penetration

Functional Group Impact

  • Fluorine Substitution: The 4,4-difluoro group in the target compound and its analogs (e.g., ) likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride .
  • Amine Position : The pyridin-3-amine group in the target compound may facilitate hydrogen bonding with biological targets, whereas positional isomers (e.g., 6-substituted analog ) could exhibit altered receptor interactions.
  • Acid vs.

Research Findings and Limitations

  • For example, 6-substituted pyridines often exhibit lower affinity for dopamine receptors compared to 2- or 3-substituted analogs .
  • Fluorine Effects: Fluorination typically enhances metabolic stability, as seen in FDA-approved drugs like ciprofloxacin. This suggests the target compound may outperform non-fluorinated analogs in vivo .
  • Data Gaps : Absence of explicit solubility, stability, or ADME (absorption, distribution, metabolism, excretion) data limits conclusive comparisons. Further studies are required to validate hypotheses derived from structural analysis.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

  • Construction of the hexahydrocyclopenta[c]pyrrole core with difluoro substitution.
  • Functionalization of the pyridine ring, particularly at the 3-position with an amino group.
  • Coupling of the heterocyclic units to form the final target molecule.

The synthetic route requires careful control of reaction conditions to introduce the difluoro substituents and to achieve selective amination on the pyridine ring.

Key Preparation Steps and Methods

Synthesis of the Difluorinated Hexahydrocyclopenta[c]pyrrole Core

  • The difluoro substitution at the 4,4-positions of the hexahydrocyclopenta[c]pyrrole ring is typically introduced via selective fluorination reagents or by using fluorinated precursors.
  • Cyclization methods involve intramolecular ring closure reactions of suitably functionalized precursors, such as amino-ketones or amino-aldehydes, under catalytic or thermal conditions.
  • Palladium-catalyzed reactions and other transition metal-mediated cyclizations have been reported for related heterocyclic frameworks, enabling efficient ring formation with control over stereochemistry and substitution patterns.

Preparation of Pyridin-3-amine Moiety

  • The pyridin-3-amine fragment is generally synthesized via halogenation followed by nucleophilic aromatic substitution with ammonia or amines.
  • A representative efficient method involves:
    • Starting from 2-hydroxy-4-trifluoromethylpyridine,
    • Halogenation at the 2-position using reagents such as phosphorus oxychloride or thionyl chloride,
    • Followed by amination to replace the halogen with an amino group.
  • This sequence ensures high regioselectivity and yield for the amino substitution on the pyridine ring.

Coupling of the Two Fragments

  • The difluorinated pyrrolidine core and the aminopyridine are coupled via nucleophilic substitution or reductive amination strategies.
  • Conditions often involve polar aprotic solvents like dimethyl sulfoxide or dimethylformamide, with bases or catalysts facilitating the bond formation.
  • Purification steps typically include chromatography and recrystallization to isolate the pure target compound.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Comments/Outcomes
Difluorination Selective fluorinating agents (e.g., DAST, Deoxo-Fluor) Introduces 4,4-difluoro substituents on cyclopentane ring
Cyclization Transition metal catalysts (Pd-based), heating Forms hexahydrocyclopenta[c]pyrrole core
Pyridine halogenation Phosphorus oxychloride, DMF, 1-24 h, room temp to reflux Converts 2-hydroxy to 2-chloro or 2-bromo derivative
Amination of pyridine Ammonia or amine, elevated temperature Substitutes halogen with amino group
Coupling reaction Polar aprotic solvent, base, room temperature to reflux Links pyrrolidine and pyridine units
Purification Chromatography, recrystallization Yields pure final compound

Research Findings and Optimization

  • Reaction Efficiency: The halogenation and amination steps on the pyridine ring are highly efficient when using phosphorus oxychloride and ammonia, respectively, yielding over 80% in some reported cases.
  • Selectivity: The difluorination step requires controlled conditions to avoid over-fluorination or side reactions. Use of mild fluorinating agents and low temperatures improves selectivity.
  • Catalyst Choice: Palladium catalysts with ligands such as triphenylphosphane or xantphos enhance cyclization yields and stereochemical control.
  • Solvent Effects: Polar aprotic solvents like DMF and DMSO are preferred for halogenation and coupling reactions due to their ability to dissolve reagents and stabilize intermediates.
  • Purification: Use of saturated salt washes and drying agents such as anhydrous magnesium sulfate is critical before chromatographic purification to remove residual acids and moisture.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield/Remarks
Difluorinated core synthesis Fluorination and Pd-catalyzed cyclization DAST/Deoxo-Fluor, Pd catalysts, heat High selectivity with optimized catalysts
Pyridin-3-amine synthesis Halogenation then amination POCl3, DMF, NH3, 1-24 h, RT to reflux Efficient, >80% yield reported
Coupling of fragments Nucleophilic substitution or reductive amination DMSO/DMF, base, mild heating Good yields, requires careful purification
Purification Chromatography, recrystallization MgSO4 drying, salt washes High purity product

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine

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